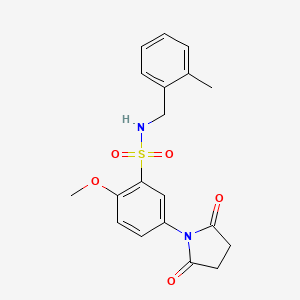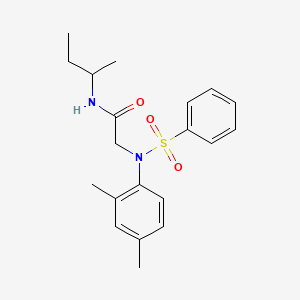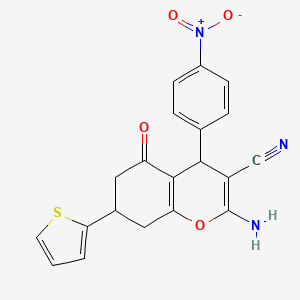
5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-(2-methylbenzyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-(2-methylbenzyl)benzenesulfonamide, also known as DB844, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. This compound belongs to the class of sulfonamides, which are known for their antibacterial properties. However, DB844 has been found to exhibit a range of other activities, including antiviral, antifungal, and anticancer effects. In
Mecanismo De Acción
The mechanism of action of 5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-(2-methylbenzyl)benzenesulfonamide is not fully understood. However, studies have suggested that this compound inhibits the activity of enzymes that are essential for the replication of viruses and fungi. Specifically, this compound has been found to inhibit the activity of the HIV reverse transcriptase enzyme, which is essential for the replication of the virus. This compound has also been found to inhibit the activity of the HSV DNA polymerase enzyme, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent. This compound has also been found to exhibit anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-(2-methylbenzyl)benzenesulfonamide is its broad-spectrum antiviral and antifungal activity. This makes it a potentially useful compound for the treatment of a wide range of viral and fungal infections. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to administer in certain forms.
Direcciones Futuras
There are several potential future directions for research on 5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-(2-methylbenzyl)benzenesulfonamide. One area of interest is the development of new formulations of this compound that improve its solubility and bioavailability. Another area of interest is the development of new analogs of this compound that exhibit improved activity against specific viruses or fungi. Additionally, there is potential for the use of this compound in combination with other antiviral or anticancer agents to improve therapeutic efficacy. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise as a potential treatment for various diseases. Its broad-spectrum antiviral and antifungal activity, as well as its anti-inflammatory and anticancer effects, make it a promising compound for further study. While there are limitations to its use, such as its low solubility, the potential future directions for research on this compound are numerous. With further study, this compound may prove to be a valuable therapeutic agent for the treatment of a range of diseases.
Métodos De Síntesis
5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-(2-methylbenzyl)benzenesulfonamide can be synthesized through a multi-step synthetic route that involves the reaction of various starting materials. The synthesis of this compound begins with the reaction of 4-methoxybenzenesulfonyl chloride with 2-methylbenzylamine to yield 4-methoxy-N-(2-methylbenzyl)benzenesulfonamide. This intermediate is then reacted with 2,5-dioxopyrrolidine to yield this compound (this compound).
Aplicaciones Científicas De Investigación
5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-(2-methylbenzyl)benzenesulfonamide has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of this compound is in the treatment of viral infections. Studies have shown that this compound exhibits potent antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and influenza virus. This compound has also been found to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus.
Propiedades
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)-2-methoxy-N-[(2-methylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13-5-3-4-6-14(13)12-20-27(24,25)17-11-15(7-8-16(17)26-2)21-18(22)9-10-19(21)23/h3-8,11,20H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOPAUNZJSEEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNS(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-bromo-2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4919764.png)
![4-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}morpholine](/img/structure/B4919772.png)


![1-{2-[isopropyl(phenyl)amino]-2-oxoethyl}-4-methylpyridinium chloride](/img/structure/B4919798.png)

![methyl 2-{[N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4919814.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4919826.png)

![8-[(2-butyl-1H-imidazol-4-yl)methyl]-3-isopropyl-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4919851.png)
![(4-chloro-2-methylphenyl){1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4919857.png)
![1-(4-chlorophenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4919858.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4919871.png)
